molecular formula C7H5BrClNO B1338502 4-Bromo-alpha-chlorobenzaldoxime CAS No. 29203-58-5

4-Bromo-alpha-chlorobenzaldoxime

Cat. No. B1338502
CAS RN: 29203-58-5
M. Wt: 234.48 g/mol
InChI Key: ZOPFQZFNZNMZEF-YFHOEESVSA-N
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Description

4-Bromo-alpha-chlorobenzaldoxime is a chemical compound with the formula C6H4BrClNO. It is a colorless, volatile liquid that is used in organic synthesis and in the manufacture of pharmaceuticals, dyes, and pesticides. It is also used as a reagent in the synthesis of other compounds. 4-Bromo-alpha-chlorobenzaldoxime is a brominated derivative of benzaldoxime, and is used in a variety of organic reactions.

Scientific Research Applications

Spectroscopic Analysis

4-Bromo-alpha-chlorobenzaldoxime can be used in spectroscopic analysis. Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

Conformational Analysis

This compound can be used in conformational analysis. Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .

Solvent Effect Study

4-Bromo-alpha-chlorobenzaldoxime can be used to study the solvent effect. The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Synthesis of α-Brominated Products

The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Pharmaceutical Applications

Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .

Industrial Applications

This compound finds extensive applications in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .

properties

IUPAC Name

(1Z)-4-bromo-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFQZFNZNMZEF-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498366
Record name 4-Bromo-N-hydroxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-alpha-chlorobenzaldoxime

CAS RN

29203-58-5
Record name 4-Bromo-N-hydroxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride
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